molecular formula C13H8F3NO2 B1394062 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 1287218-40-9

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Cat. No. B1394062
M. Wt: 267.2 g/mol
InChI Key: HMNPACURQJJDTM-UHFFFAOYSA-N
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Description

“3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde” is a chemical compound with the molecular formula C13H8F3NO2 . It is an important intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Metalations and Functionalizations

  • The compound has been used in the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, which involves converting them into carboxylic acids and subsequently into different derivatives, including benzaldehydes (Cottet et al., 2004).

Reactions with Benzaldehydes

  • It has been involved in unusual tandem sequences of oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening in the reaction of certain pyran-2-ones with benzaldehydes (Khatri & Samant, 2015).

Pyridine-Triazole Ligands

  • Pyridine–triazole ligands containing this compound have been synthesized for copper-catalyzed aerobic alcohol oxidation, showing significant catalytic activities (Thongkam et al., 2015).

Characterization and Pharmacological Evaluation

  • New pyridine analogs, including those related to this compound, have been characterized for their inhibitory activity against different gram-positive and gram-negative bacteria (Patel & Patel, 2012).

Synthesis of Complexes

  • The compound has been used in synthesizing new complexes with luminescent properties, particularly in the context of zinc and triazole-based compounds (Gusev et al., 2011).

Electrochemical Applications

  • In electrochemical studies, similar compounds have been used in the polymerization of pyrrole and its derivatives on electrodes, exhibiting significant electrocatalytic activity (Lu et al., 2014).

Molecular Packing and Intermolecular Interactions

  • The compound has been studied for its role in molecular packing and intermolecular interactions, particularly in polymorphs of certain acrylonitriles, which have significant implications in solid-state properties (Percino et al., 2014).

Catalytic Oxidation Studies

  • It has also been involved in studies related to catalytic oxidation, particularly in the context of Pd-catalyzed aerobic oxidation of alcohols (Steinhoff, Guzei & Stahl, 2004).

Future Directions

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

3-[6-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-5-2-6-12(17-11)19-10-4-1-3-9(7-10)8-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNPACURQJJDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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